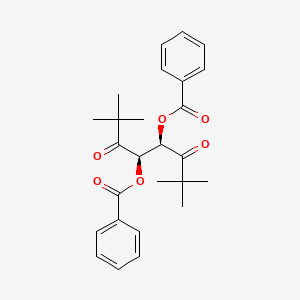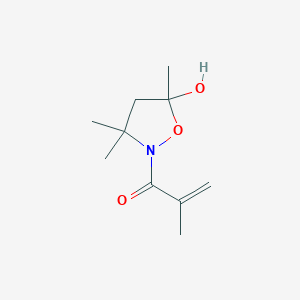
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one is a synthetic organic compound that belongs to the class of oxazolidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the condensation of a hydroxy ketone with an amine, followed by cyclization to form the oxazolidine ring. Specific reaction conditions such as temperature, solvent, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods would be tailored to ensure cost-effectiveness and scalability while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Hydroxy ketones: Common intermediates in organic synthesis.
Amines: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one is unique due to its specific structure, which combines the properties of oxazolidines, hydroxy groups, and enones
Propiedades
Número CAS |
799560-57-9 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-(5-hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H17NO3/c1-7(2)8(12)11-9(3,4)6-10(5,13)14-11/h13H,1,6H2,2-5H3 |
Clave InChI |
PTSWQYRWXOXBMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N1C(CC(O1)(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
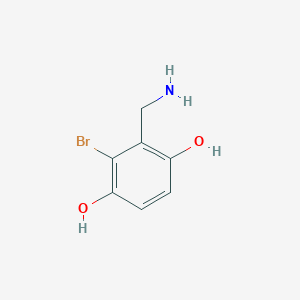
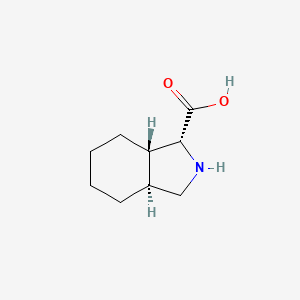
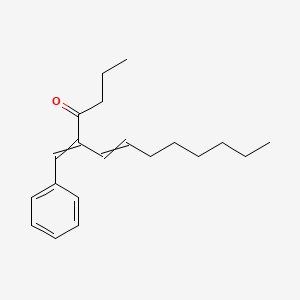
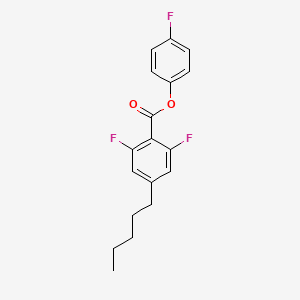
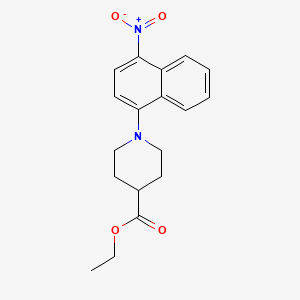
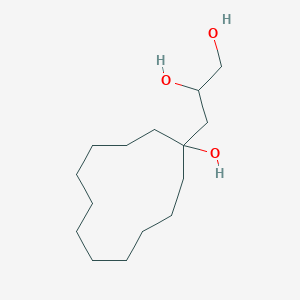
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
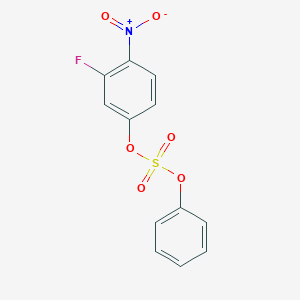
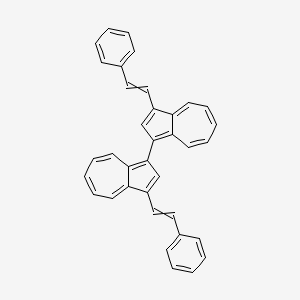
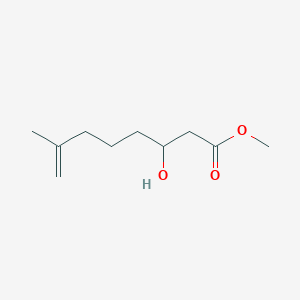
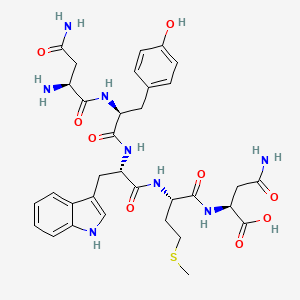
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
